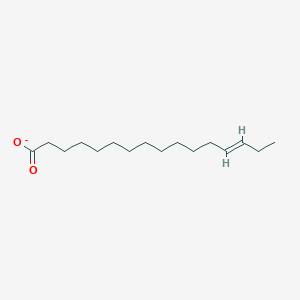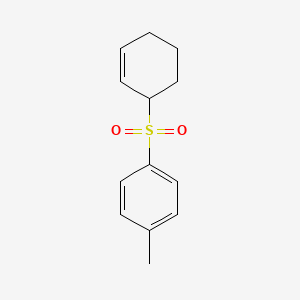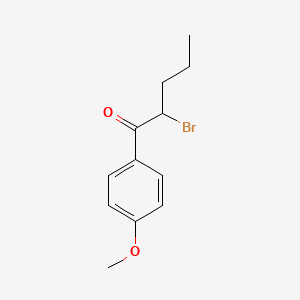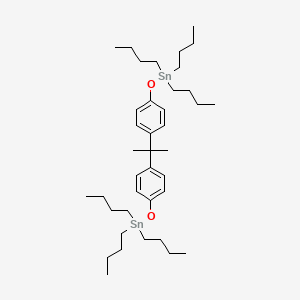
(E)-hexadec-13-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-hexadec-13-enoate is an organic compound belonging to the class of esters. It is characterized by a long carbon chain with a double bond at the 13th position in the E-configuration, which means the substituents on the double bond are on opposite sides. This compound is often found in natural products and has various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-hexadec-13-enoate can be synthesized through several methods. One common approach is the esterification of (E)-hexadec-13-enoic acid with an alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. Another method involves the transesterification of (E)-hexadec-13-enoic acid esters with different alcohols.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-hexadec-13-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (E)-hexadec-13-enoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: (E)-hexadec-13-enoic acid.
Reduction: (E)-hexadec-13-enol.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-hexadec-13-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug delivery agent.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of (E)-hexadec-13-enoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also act as a ligand for certain receptors, modulating signaling pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-hexadec-13-enoate: The Z-isomer of hexadec-13-enoate, where the substituents on the double bond are on the same side.
Hexadec-12-enoate: An isomer with the double bond at the 12th position.
Hexadec-14-enoate: An isomer with the double bond at the 14th position.
Uniqueness
(E)-hexadec-13-enoate is unique due to its specific double bond position and configuration, which can influence its chemical reactivity and biological activity. The E-configuration often results in different physical and chemical properties compared to its Z-isomer, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C16H29O2- |
|---|---|
Peso molecular |
253.40 g/mol |
Nombre IUPAC |
(E)-hexadec-13-enoate |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4H,2,5-15H2,1H3,(H,17,18)/p-1/b4-3+ |
Clave InChI |
UFRASUJYZLLIJC-ONEGZZNKSA-M |
SMILES isomérico |
CC/C=C/CCCCCCCCCCCC(=O)[O-] |
SMILES canónico |
CCC=CCCCCCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Zinc bis[butylbenzoate]](/img/structure/B13750569.png)
![3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/no-structure.png)



![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)

